molecular formula C11H15BrClNO B1381143 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine CAS No. 1704074-60-1

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine

Cat. No.: B1381143
CAS No.: 1704074-60-1
M. Wt: 292.6 g/mol
InChI Key: CDVDCADTPBQQLY-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a phenoxypropanamine structure, a motif commonly found in biologically active molecules that target the central nervous system. Similar compounds with the N,N-dimethylpropan-1-amine linkage have been explored as potential ligands for neurological targets, such as the histamine H3 receptor (H3R) . The specific 4-bromo-2-chlorophenoxy substitution pattern on this analog may be investigated for its influence on binding affinity, selectivity, and metabolic stability in vitro. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to study structure-activity relationships (SAR) . The presence of halogen substituents (bromine and chlorine) on the aromatic ring can be leveraged for further synthetic modification via cross-coupling reactions, making it a versatile scaffold for generating compound libraries. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, or for administration to humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVDCADTPBQQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Phenol and Nucleophilic Substitution

  • Phenol Activation : The phenol group of 4-bromo-2-chlorophenol is deprotonated using a strong base such as sodium hydroxide or potassium carbonate to generate the phenolate ion, which is a stronger nucleophile.
  • Nucleophilic Substitution : The phenolate ion then reacts with N,N-dimethylpropan-1-amine or its suitable derivative (e.g., halogenated propylamine) under controlled temperature and solvent conditions. This step typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the activated phenol derivative or an alkyl halide intermediate.

Reaction Conditions

  • Solvent : Common solvents include polar aprotic solvents such as acetone, dimethylformamide (DMF), or ethanol, which facilitate nucleophilic substitution.
  • Temperature : Reactions are often conducted at reflux or elevated temperatures (50–100 °C) to drive the substitution.
  • Time : Reaction times vary from several hours to overnight (8–24 hours) depending on scale and reactivity.
  • Atmosphere : Inert atmosphere (nitrogen or argon) is used to prevent oxidation or side reactions.

Workup and Purification

  • After completion, the reaction mixture is cooled and subjected to aqueous workup to remove inorganic salts.
  • Extraction with organic solvents such as ethyl acetate or dichloromethane isolates the organic phase.
  • The organic layer is washed with aqueous sodium bicarbonate and water to neutralize residual acids and remove impurities.
  • Drying over anhydrous sodium sulfate removes residual water.
  • Solvent removal by rotary evaporation yields crude product.
  • Purification is achieved by recrystallization or column chromatography (silica gel), often using solvent mixtures like toluene/ethanol or chloroform/methanol to obtain high-purity product.

Industrial and Scale-Up Considerations

  • Large-Scale Reactors : Industrial synthesis employs large stirred tank reactors with precise control of temperature, mixing, and addition rates.
  • Continuous Flow Systems : For enhanced safety and efficiency, continuous flow reactors allow better heat management and reaction control.
  • Automated Monitoring : Parameters such as pH, temperature, and reaction progress are monitored using inline sensors and HPLC analysis to ensure consistent product quality.
  • Purification : Industrial purification may involve crystallization under controlled cooling and filtration, followed by drying under vacuum.

Representative Experimental Data Summary

Step Conditions/Details Yield / Purity
Phenol activation 4-bromo-2-chlorophenol + NaOH in ethanol or water, stirring at 50–70 °C for 1–2 hours Quantitative conversion
Nucleophilic substitution Addition of N,N-dimethylpropan-1-amine or halogenated intermediate, reflux 8–12 hours 70–80% isolated yield
Workup Extraction with ethyl acetate, washing with sodium bicarbonate solution and water, drying over Na2SO4 Crude product isolated
Purification Column chromatography (silica gel), elution with toluene/ethanol or chloroform/methanol mixtures >95% purity by HPLC

Research Findings and Optimization Notes

  • The choice of base and solvent significantly influences the reaction rate and yield. Sodium hydroxide in ethanol or aqueous medium is commonly effective.
  • Temperature control is critical to minimize side reactions such as elimination or over-alkylation.
  • Use of halogenated propylamine intermediates (e.g., 3-chloropropylamine derivatives) can improve substitution efficiency via SN2.
  • Purification by recrystallization yields a product suitable for biological and industrial applications.
  • The presence of bromine and chlorine substituents on the phenoxy ring requires careful handling to avoid dehalogenation or substitution side reactions.

Summary Table of Preparation Method

Parameter Description
Starting Materials 4-bromo-2-chlorophenol, N,N-dimethylpropan-1-amine
Activation Base Sodium hydroxide or potassium carbonate
Solvent Ethanol, acetone, DMF
Temperature 50–100 °C
Reaction Time 8–24 hours
Purification Extraction, washing, drying, column chromatography or recrystallization
Typical Yield 70–80%
Purity >95% (HPLC)

This synthesis method is well-established and adaptable for both laboratory-scale and industrial-scale production. The key is the efficient activation of the phenol group and controlled nucleophilic substitution with the dimethylpropanamine moiety, followed by rigorous purification to achieve the desired compound purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of phenoxy ketones or aldehydes.

    Reduction: Formation of phenoxy alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be utilized in various synthetic pathways.

Biology

The compound has been investigated for its potential biological activities , particularly its antimicrobial and antifungal properties. For example, studies have shown that compounds with similar structures exhibit broad-spectrum antifungal activity against various fungi . The mechanism of action may involve interactions with specific biological macromolecules or pathways.

Medicine

In medicinal chemistry, 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine is explored for its potential therapeutic effects. Preliminary research indicates that it may modulate neurotransmitter systems, suggesting possible applications in treating neurological disorders . Furthermore, compounds with similar structures have been studied for their anti-inflammatory and antimicrobial properties .

Industry

The compound is also utilized in the development of new materials and chemical products. Its unique halogenated structure can enhance the properties of polymers or other materials used in industrial applications.

Case Studies

Several studies have documented the applications of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine:

  • Antifungal Activity : Research demonstrated that derivatives of this compound exhibited significant antifungal activity against pathogens such as Sclerotinia sclerotiorum and Phytophthora infestans, with effective concentration (EC50) values indicating high potency .
  • Neurotransmitter Modulation : Investigations into the compound's interaction with neurotransmitter receptors suggested that it may influence synaptic transmission, providing insights into its potential use in treating neurological conditions .

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The nature and position of substituents on the aromatic ring significantly impact physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Activities References
3-(4-Bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine Br (4), Cl (2) Electron-withdrawing groups may enhance stability and binding affinity.
3-[(1RS)-5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine (IMP-3) Br (5), F (4) Fluorine’s electronegativity improves metabolic stability. Used as an impurity reference in escitalopram analysis.
3-(5-(3-Cyano-phenyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine (10) CN (3), F (4) Cyano group increases polarity and potential CNS activity.
Chlorpromazine Cl (2), phenothiazine core Phenothiazine core enhances antipsychotic activity but introduces hepatotoxicity risks.

Key Findings :

  • Electron-withdrawing groups (Br, Cl, F) improve oxidative stability and receptor binding compared to electron-donating groups (e.g., -OCH₃) .
  • Halogen positioning : 4-Bromo and 2-chloro substituents (target compound) may confer steric hindrance distinct from 5-bromo/4-fluoro analogs (IMP-3) .
Linker and Core Structure Modifications

The linker between the aromatic system and the dimethylaminopropyl chain dictates conformational flexibility and target interactions:

Compound Name Linker/Core Structure Implications References
3-(4-Bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine Phenoxy ether linker Ether linkage enhances hydrolytic stability compared to imines.
S-5/R-5 Enantiomers Dihydroisobenzofuran core Rigid core improves selectivity for serotonin transporters.
Imipramine/Clomipramine Dibenzazepine core Chlorine substitution (clomipramine) reduces hepatotoxicity by blocking epoxidation.
ICS-10/ICS-14 Surfactants Imine-tethered cationic chain Imine linkers enable pH-responsive behavior in surfactants.

Key Findings :

  • Ether linkers (target compound) offer greater stability than imines (e.g., ICS-10) or amines (e.g., chlorpromazine) under physiological conditions .
  • Rigid cores (e.g., dihydroisobenzofuran in IMP-3) restrict rotational freedom, enhancing target specificity .
Stereochemical and N-Substituent Effects

Variations in stereochemistry and N-alkylation influence pharmacological profiles:

Compound Name Stereochemistry/N-Substituents Key Properties References
S-5 S-enantiomer Higher optical activity ([α]D²⁵ = +2.73) and enantiomeric purity.
3-(4-(tert-Butyl)phenoxy)-N,N-diethylpropan-1-amine (7) N,N-diethyl groups Increased lipophilicity vs. dimethyl analogs.
EDC·HCl Carbodiimide functionalization Used as a coupling reagent in peptide synthesis.

Key Findings :

  • N,N-Dimethyl groups (target compound) balance solubility and membrane permeability better than bulkier substituents (e.g., tert-butyl) .
  • Enantiomeric purity (e.g., S-5 vs. R-5) correlates with biological activity in chiral environments .
Toxicity and Metabolic Considerations

Structural alerts and substituents dictate metabolic pathways:

  • Imipramine vs. Clomipramine : Chlorine substitution at position 3 (clomipramine) blocks epoxidation, reducing hepatotoxicity .
  • Chlorpromazine: Phenothiazine core undergoes extensive hepatic metabolism, increasing toxicity risks .

Biological Activity

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its activity in various biological contexts.

Synthesis

The synthesis of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of appropriate halogenated phenols with N,N-dimethylpropan-1-amine. The specific synthetic routes can vary, but they often utilize palladium-catalyzed cross-coupling reactions to achieve high yields and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that compounds with similar structures display significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives with halogen substitutions often exhibit enhanced antibacterial efficacy due to their ability to disrupt bacterial cell membranes.
  • Cytotoxicity
    • The cytotoxic effects of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine have been evaluated in several cancer cell lines. Research indicates that compounds with similar structural motifs can exhibit IC50 values in the nanomolar range against cancer cells like MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Anti-inflammatory Activity
    • Compounds in this class have been investigated for their anti-inflammatory properties. The presence of halogen atoms is believed to enhance the interaction with inflammatory pathways, potentially leading to reduced cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against E. coli
CytotoxicityIC50 values ranging from 45-97 nM against MCF-7
Anti-inflammatoryReduced cytokine production

Case Study: Antibacterial Efficacy

A study focused on the antibacterial efficacy of halogenated phenoxy compounds demonstrated that the introduction of bromine and chlorine significantly increased the lysis percentage against E. coli. The compound exhibited a lysis rate of approximately 91.95% compared to control groups, indicating strong antibacterial potential .

Case Study: Cytotoxicity in Cancer Cells

In vitro assays revealed that 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine showed promising cytotoxic effects on various cancer cell lines. For instance, a derivative tested against MCF-7 cells demonstrated an IC50 value of 48 nM, suggesting potent anti-proliferative activity . This indicates that further exploration into its mechanism could lead to potential therapeutic applications.

The precise mechanism by which 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents play a crucial role in enhancing lipophilicity and membrane permeability, facilitating interaction with cellular targets.

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